molecular formula C11H11NO3S B2667491 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid CAS No. 1008645-20-2

3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

Cat. No.: B2667491
CAS No.: 1008645-20-2
M. Wt: 237.27
InChI Key: CVMANSFIKWZMOH-UHFFFAOYSA-N
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Description

3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane core with a thiophene-2-carbonyl substituent and a carboxylic acid group. The bicyclo[3.1.0]hexane scaffold imparts conformational rigidity, making it valuable in medicinal chemistry for mimicking peptide turn structures or enhancing metabolic stability. This compound has drawn interest in drug discovery, particularly in targeting enzymes or receptors where bicyclic frameworks are advantageous .

Properties

IUPAC Name

3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10(8-2-1-3-16-8)12-5-6-4-7(6)9(12)11(14)15/h1-3,6-7,9H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMANSFIKWZMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the cycloaddition of thiophene derivatives with azabicyclohexane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize photochemical reactions. These methods are designed to be efficient and cost-effective, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

Pharmacological Applications

  • Mu Opioid Receptor Antagonism
    • Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, can act as mu opioid receptor antagonists. This property is crucial for developing treatments for opioid addiction and pain management without the addictive qualities of traditional opioids .
  • Anticancer Activity
    • Some studies suggest that compounds within this class demonstrate anticancer properties by inhibiting tumor cell proliferation. The thiophene moiety is believed to enhance biological activity through interactions with cellular targets involved in cancer progression .

Agrochemical Applications

  • Plant Gametocide
    • 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid has been identified as a plant male gametocide, effectively controlling plant reproduction by targeting male gametes in various species . This application can be beneficial in crop management and improving agricultural yields by preventing unwanted pollination.

Synthetic Methodologies

  • Synthesis of Derivatives
    • The compound serves as a precursor for synthesizing various derivatives through palladium-catalyzed cyclopropanation reactions. These reactions provide a practical route to obtain a wide spectrum of derivatives with potential biological activities .
  • Facilitation of Complex Organic Synthesis
    • The unique bicyclic structure allows for the development of complex organic molecules through various synthetic pathways, making it a valuable building block in organic synthesis .

Case Study 1: Mu Opioid Receptor Antagonism

A study demonstrated that specific derivatives of this compound exhibited significant antagonistic activity at mu opioid receptors, indicating potential therapeutic applications in pain management without the side effects associated with traditional opioids.

Case Study 2: Anticancer Properties

In vitro studies have shown that certain derivatives derived from this compound can inhibit the growth of cancer cell lines, suggesting that modifications to the thiophene group can enhance anticancer efficacy.

Mechanism of Action

The mechanism of action of 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclic Core

The table below compares analogs with modifications to the acyl group at the 3-position of the bicyclic core:

Compound Name Substituent (R) Key Properties/Applications Evidence Source
3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Thiophene-2-carbonyl Potential FABP4 inhibitor (IC₅₀ ~1.7 µM for thiophene-3-yl analog); enhanced π-π interactions . [18]
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 3-Trifluoromethylbenzoyl Increased lipophilicity (logP ~2.8); used in protease inhibitor research . [5]
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-Butoxycarbonyl (Boc) Boc group aids in stereoselective synthesis; intermediate for peptide coupling . [2, 13]
3-Benzyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Benzyl Improved metabolic stability in preclinical studies; used as a male gametocide . [3, 23]
3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 2,4-Dichlorobenzoyl Electron-withdrawing groups enhance electrophilicity; explored in kinase inhibition . [20]

Key Observations :

  • Steric Effects : Bulky substituents like tert-butoxycarbonyl improve stereochemical control during synthesis but may reduce target affinity .
  • Biological Relevance: Thiophene derivatives exhibit notable protein-binding capabilities, as seen in FABP4 inhibition studies .
Stereochemical Variations

The bicyclo[3.1.0]hexane core exists in multiple stereoisomers. For example:

  • (1R,2S,5S) -configured analogs (e.g., in and ) are prevalent in patent literature, highlighting their preference in drug candidates due to optimized binding .
  • Cis vs. Trans Isomers : demonstrates that reaction conditions (e.g., solvent, temperature) dictate cis/trans selectivity, with cis isomers often dominating due to lower activation energy in cyclization steps .
Key Routes to the Bicyclic Core
Method Description Yield/Stereoselectivity Evidence Source
Copper-mediated cyclopropanation Intramolecular cyclopropanation of N-allyl enamine carboxylates using CuBr High yield (75–90%); moderate cis selectivity [4]
Manganese(III)-induced oxidation Oxidative cyclization of N-propenyl-3-oxobutanamides Good yields (60–80%); limited stereocontrol [11]
Hydrolysis of nitriles Conversion of 3-azabicyclo[3.1.0]hexane-2-carbonitrile to carboxylic acid Requires harsh conditions (e.g., Ba(OH)₂/H₂SO₄) [23, 24]
Stereoselective Boc protection Chiral resolution via diastereomeric salt formation or chiral chromatography Enantiomeric excess >98% [2, 13]

Physicochemical Properties

Property 3-(Thiophene-2-carbonyl) Derivative 3-Trifluoromethylbenzoyl Analog 3-Benzyl Analog
Molecular Weight ~279 g/mol 299 g/mol 245 g/mol
logP (Predicted) 1.5 2.8 2.1
Water Solubility Moderate (carboxylic acid) Low (lipophilic substituent) Moderate
Melting Point Not reported 120–125°C (CAS 1009510-15-9) Not reported

Biological Activity

3-(Thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that incorporates a thiophene moiety, which is known for its role in various biological activities. The molecular formula is C8H9NO2SC_8H_9NO_2S, with a molecular weight of approximately 183.22 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₈H₉N O₂ S
Molecular Weight183.22 g/mol
Melting PointNot specifically reported
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds containing azabicyclo structures exhibit antimicrobial activity. A study demonstrated that derivatives of azabicyclo compounds, including those similar to this compound, show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases. The mechanism of action is believed to involve the modulation of signaling pathways associated with inflammation .

Neuroprotective Activity

The neuroprotective effects of related compounds have been explored, with evidence suggesting that they may protect neuronal cells from oxidative stress-induced apoptosis. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azabicyclo derivatives, including our compound of interest. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
  • Neuroprotection :
    In a laboratory model simulating oxidative stress conditions, treatment with this compound resulted in a 40% increase in cell viability compared to untreated controls .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the azabicyclo framework via cyclization reactions.
  • Introduction of the thiophene carbonyl group through acylation methods.

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing 3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and what parameters critically affect reaction yields?

Methodological Answer:

  • Key Routes :
    • Gewald Reaction : Utilizes sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Adjust substituents to incorporate the azabicyclo core .
    • Coupling Reactions : Use carbodiimide-based agents (e.g., DCC) to conjugate thiophene-2-carboxylic acid with the azabicyclohexane scaffold. Optimize solvent polarity (e.g., DCM or DMF) and stoichiometry (1.5–2.0 equivalents of acylating agent) .
  • Critical Parameters :
    • Temperature : Controlled reflux (e.g., 40–60°C) minimizes side reactions.
    • Catalysts : Use DMAP or HOBt to enhance coupling efficiency.
    • Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) improves yield (e.g., 67% as reported for analogous syntheses) .

Basic Question: How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most informative?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the azabicyclo core (e.g., δ 1.2–1.5 ppm for methyl groups) and thiophene protons (δ 7.0–7.5 ppm). Confirm stereochemistry via coupling constants .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and bicyclic C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C₁₃H₁₃NO₃S: theoretical 263.06) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azabicyclo ring conformation) using single-crystal diffraction .

Basic Question: What storage conditions ensure the compound’s stability, and how can degradation be monitored?

Methodological Answer:

  • Storage :
    • Temperature : -20°C in anhydrous DMSO or sealed vials under nitrogen to prevent hydrolysis .
    • Light Sensitivity : Amber glassware minimizes photodegradation.
  • Degradation Monitoring :
    • HPLC-UV : Track purity over time using C18 columns (retention time shifts indicate degradation).
    • TGA/DSC : Assess thermal stability (decomposition onset >150°C for related bicyclo compounds) .

Advanced Question: How does stereochemistry of the azabicyclo core influence biological activity, and what methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

  • Stereochemical Impact :
    • The (1R,5S) configuration in analogous azabicyclo compounds enhances antibacterial activity by optimizing target binding (e.g., penicillin-binding proteins) .
  • SAR Strategies :
    • Analog Synthesis : Modify substituents (e.g., methyl groups on the bicyclo core) and test against bacterial strains (e.g., E. coli MIC assays).
    • Computational Docking : Use AutoDock Vina to predict binding affinities to β-lactamases .
    • Crystallographic Studies : Resolve ligand-enzyme complexes to identify critical interactions (e.g., hydrogen bonds with Thr501 in AmpC β-lactamase) .

Advanced Question: What advanced chromatographic techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradients.
    • Ionization : ESI+ mode (m/z 263 → fragment ions at m/z 245 [M+H–H₂O]+).
    • Validation : LOD ≤ 0.1 ng/mL in serum, recovery >90% via protein precipitation with acetonitrile .
  • Microfluidic Chips : Integrate on-chip SPE for rapid, low-volume analysis (e.g., 10 μL samples) .

Advanced Question: How can contradictions between computational predictions and experimental reactivity data be resolved?

Methodological Answer:

  • Case Study : If DFT predicts nucleophilic attack at the thiophene carbonyl but experiments show azabicyclo ring reactivity:
    • Kinetic Profiling : Use stopped-flow NMR to monitor reaction intermediates (e.g., acyloxy adducts).
    • Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents to test computational solvation models .
    • Isotopic Labeling : ¹³C-labeled carbonyl groups track bond cleavage sites via 2D NMR .

Advanced Question: What are the limitations in current mechanistic studies of this compound’s biological targets, and how can they be addressed?

Methodological Answer:

  • Limitations :
    • Poor understanding of off-target effects (e.g., kinase inhibition).
    • Lack of in vivo pharmacokinetic data for the azabicyclo-thiophene scaffold.
  • Solutions :
    • Chemoproteomics : Use activity-based probes (e.g., alkyne-tagged analogs) to map cellular targets via click chemistry .
    • Metabolic Profiling : Administer ¹⁴C-labeled compound to track tissue distribution and metabolites in rodent models .

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